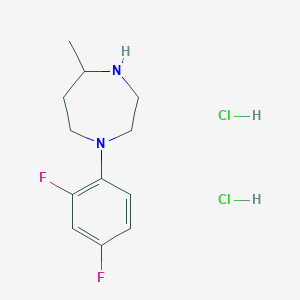
1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2F2N2 and its molecular weight is 299.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride is a synthetic organic compound belonging to the diazepane class. Its molecular formula is C12H18Cl2F2N2 with a molecular weight of approximately 299.18 g/mol. The compound features a seven-membered heterocyclic structure that includes two nitrogen atoms and a difluorophenyl substituent, which may influence its biological activity significantly.
The compound is characterized by:
- Molecular Formula : C12H18Cl2F2N2
- Molecular Weight : 299.18 g/mol
- CAS Number : 2126163-02-6
- Structure : The presence of the difluorophenyl group enhances its chemical reactivity and potential interactions in biological systems.
Biological Activity Overview
Research on diazepane derivatives indicates that they can exhibit a range of biological activities, including:
- Anticancer Properties : Some diazepane derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Certain compounds in this class have demonstrated effectiveness against bacterial strains.
- Neurological Effects : Diazepane derivatives are often explored for their potential in treating neurological disorders due to their interaction with neurotransmitter receptors.
The biological activity of this compound may involve:
- Receptor Modulation : Interaction with serotonin receptors (e.g., 5-HT3 and 5-HT6), which can influence mood and anxiety.
- Cellular Uptake and Apoptosis Induction : Studies suggest that diazepane compounds may affect cellular pathways leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other diazepane derivatives:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(2-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane | Diazepane derivative | Contains chlorine instead of fluorine |
| 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane | Diazepane derivative | Different substitution pattern on phenyl ring |
| 3-(2,4-Difluorophenyl)-1H-pyrazole | Pyrazole derivative | Exhibits different heterocyclic structure |
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-5-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c1-9-4-6-16(7-5-15-9)12-3-2-10(13)8-11(12)14;;/h2-3,8-9,15H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQIIARQBVFIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














